molecular formula C6H7BrN2O2 B1330948 ethyl 4-bromo-1H-pyrazole-3-carboxylate CAS No. 5932-34-3

ethyl 4-bromo-1H-pyrazole-3-carboxylate

Cat. No. B1330948
CAS RN: 5932-34-3
M. Wt: 219.04 g/mol
InChI Key: YTIXVTQCUMGIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a specific derivative with a bromine atom and an ester group attached to the pyrazole ring, which can serve as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate and related compounds involves several methods. One approach includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which offers high regioselectivity and yields . Another method involves the total synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by reactions with acetic anhydride to yield acetylated products . Additionally, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize related pyrazole carboxylates .

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-1H-pyrazole-3-carboxylate and its analogs has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Ethyl 4-bromo-1H-pyrazole-3-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amino group in ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to form acetylated derivatives . The bromo and ester groups in the compound can also participate in further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives are influenced by their molecular structure. These properties can be studied using techniques such as HPLC, FT-IR, NMR, and MS . The presence of substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of an acetyl group can increase the lipophilicity of the molecule . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's properties .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 4-bromo-1H-pyrazole-3-carboxylate plays a crucial role in the synthesis of various compounds. For example, it serves as an intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis process involves esterification and bromination, resulting in a product with high purity and yield, indicating a promising industrialization route due to its simplicity and low cost (Lan Zhi-li, 2007).

Catalysis and Regioselective Synthesis

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is used in catalyzed reactions for the synthesis of other compounds. For instance, a study demonstrated the use of indium bromide as a catalyst in the synthesis of a series of pyrazole-4-carboxylates. This process utilized ultrasonic irradiation and achieved efficient, regio-selective cyclization products (Prabakaran et al., 2012).

Application in Drug Synthesis

The compound is also significant in drug synthesis. A novel series of oxime-containing pyrazole derivatives were synthesized using ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives, exhibiting promising biological activities such as inhibition of proliferation in A549 lung cancer cells due to autophagy induction (Zheng et al., 2010).

Corrosion Inhibition

In the field of industrial chemistry, derivatives of ethyl 4-bromo-1H-pyrazole-3-carboxylate have been investigated as corrosion inhibitors. They have shown effectiveness in protecting mild steel, a crucial aspect in the industrial pickling process. The study involved gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the corrosion inhibition properties (Dohare et al., 2017).

Antimicrobial Properties

Additionally, ethyl 4-bromo-1H-pyrazole-3-carboxylate derivatives have been explored for their antimicrobial properties. A study synthesized a series of pyrazole derivatives and tested them against various bacteria and fungi, finding significant antimicrobial activity in some compounds (Radwan et al., 2014).

Nonlinear Optical Materials

Furthermore, derivatives of ethyl 4-bromo-1H-pyrazole-3-carboxylate have been studiedfor their potential in nonlinear optical (NLO) applications. This research explored N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity using laser pulses. The findings suggest that some compounds, particularly those with carboxylic acid and ester substituents, have high potential for optical limiting applications (Chandrakantha et al., 2013).

Safety And Hazards

When handling ethyl 4-bromo-1H-pyrazole-3-carboxylate, it is advised to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

While specific future directions for ethyl 4-bromo-1H-pyrazole-3-carboxylate are not mentioned in the sources, pyrazoles in general are a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

ethyl 4-bromo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIXVTQCUMGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348720
Record name ethyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-1H-pyrazole-3-carboxylate

CAS RN

5932-34-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-bromo-1H-pyrazole-3-carboxylate

Citations

For This Compound
1
Citations
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
… under reduced pressure to give ethyl 4-bromo-1H-pyrazole-3-carboxylate (2.07 g, 88%) as a … A solution of ethyl 4-bromo-1H-pyrazole-3-carboxylate (2.07 g, 9.45 mmol) in THF (dry) (10 …
Number of citations: 77 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.